Cas no 92122-45-7 ((2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid)

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid structure
92122-45-7 structure
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
92122-45-7
C26H32N2O6
468.542087554932
MFCD00065660
61545
13585941

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Properties

Names and Identifiers

    • (R)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
    • N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-t-butyl-oxycarbonyl-D-lysine
    • N(epsilon)-Boc-N(alpha)-Fmoc-D-lysine
    • Fmoc-D-Lys(Boc)-OH
    • Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
    • Fmoc-D-Lys(Fmoc)-OH
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Nα-Fmoc-N-ε-Boc-D-lysine
    • Nε-Boc-Nα-Fmoc-D-lysine
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butyl-oxycarbonyl-D-lysine
    • N(EPSILON)-(TERT-BUTOXYCARBONYL)-N(ALPHA)-9-FLUORENYLMETHOXYCARBONYL-D-LYSINE
    • FmocDLys(Boc)OH
    • PubChem10027
    • Na-Fmoc-Ne-Boc-D-lysine
    • N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine (ACI)
    • D
    • Nα-Fmoc-Nε-Boc-D-lysine
    • (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • AS-14296
    • EN300-136573
    • HY-W007655
    • (2R)-6-[(TERT-BUTOXYCARBONYL)AMINO]-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • N6-[(1,1-DIMETHYLETHOXY)CARBONYL]-N2-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-D-LYSINE
    • S3CY44CF48
    • AKOS016842972
    • N(e)-Boc-N( alpha )-Fmoc-D-lysine
    • MFCD00065660
    • CS-W007655
    • N alpha-Fmoc-N epsilon-Boc-D-lysine
    • N-alpha-Fmoc-N-epsilon-Boc-D-lysine
    • B3071
    • (R)-6-tert-Butoxycarbonylamino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
    • D-LYSINE, N6-[(1,1-DIMETHYLETHOXY)CARBONYL]-N2-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-
    • Q-101579
    • Z1675256531
    • (R)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic Acid; Fmoc-D-Lys(Boc)-OH; Nalpha-Fmoc-Nepsilon-Boc-D-lysine
    • M03424
    • C26H32N2O6
    • N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-D-lysine
    • 92122-45-7
    • F11080
    • N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
    • SCHEMBL2524769
    • DTXSID90544408
    • N6-?[(1,?1-?Dimethylethoxy)?carbonyl]?-?N2-?[(9H-?fluoren-?9-?ylmethoxy)?carbonyl]?-D-?lysine
    • Nepsilon-Boc-Nalpha-Fmoc-D-lysine
    • Fmoc-D-Lys(Boc)-OH, 98%
    • +Expand
    • MFCD00065660
    • UMRUUWFGLGNQLI-JOCHJYFZSA-N
    • 1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
    • C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CCCCNC(=O)OC(C)(C)C

Computed Properties

  • 468.226037g/mol
  • 0
  • 4.5
  • 3
  • 6
  • 12
  • 468.226037g/mol
  • 468.226037g/mol
  • 114Ų
  • 34
  • 684
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 18
  • 0

Experimental Properties

  • 5.45510
  • 113.96000
  • 1.566
  • 685.7±55.0 °C at 760 mmHg
  • 128.0 to 132.0 deg-C
  • 368.5±31.5 °C
  • White powder
  • Insoluble in water
  • 11° (c=1 in DMF)
  • 1.21

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Security Information

  • 3
  • 60-61
  • N N
  • NONH for all modes of transport
  • H410
  • P273; P391; P501
  • 0-10°C
  • 50/53
  • Warning

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006IHI-1g
Fmoc-D-Lys(Boc)-OH
92122-45-7 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AD03094-1g
Fmoc-D-Lys(Boc)-OH
92122-45-7 98%
1g
$7.00 2024-07-18
AAPPTec
AFK205-5g
Fmoc-D-Lys(Boc)-OH
92122-45-7
5g
$35.00 2024-07-19
Aaron
AR006IPU-1g
Fmoc-D-Lys(Boc)-OH
92122-45-7 98%
1g
$3.00 2024-07-18
Ambeed
A141375-1g
Fmoc-D-Lys(Boc)-OH
92122-45-7 98%
1g
$9.0 2024-05-30
Apollo Scientific
OR36374-25g
Fmoc-D-Lys(Boc)-OH
92122-45-7 98+%
25g
£53.00 2024-05-23
Enamine
EN300-136573-0.05g
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
92122-45-7 95%
0.05g
$19.0 2023-04-20
Key Organics Ltd
AS-14296-10G
Fmoc-D-Lys(Boc)-OH
92122-45-7 >98%
10g
£55.00 2023-09-07
TRC
D447255-1g
N6-​[(1,​1-​Dimethylethoxy)​carbonyl]​-​N2-​[(9H-​fluoren-​9-​ylmethoxy)​carbonyl]​-D-​lysine
92122-45-7
1g
$ 57.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H28301-1g
N(epsilon)-Boc-N(alpha)-Fmoc-D-lysine, 98%
92122-45-7 98%
1g
¥1316.00 2023-02-09

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  18 h, rt
Reference
Selective Targeting of the TPX2 Site of Importin-α Using Fragment-Based Ligand Design
Holvey, Rhian S.; Valkov, Eugene; Neal, David; Stewart, Murray; Abell, Chris, ChemMedChem, 2015, 10(7), 1232-1239

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Solution phase synthesis of β-peptides using micro reactors
Watts, Paul; Wiles, Charlotte; Haswell, Stephen J.; Pombo-Villar, Esteban, Tetrahedron, 2002, 58(27), 5427-5439

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, 25 °C
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ;  0.5 h, 25 °C
Reference
Method for preparing polypeptide compound for pharmaceutical technology
, China, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Pharmaceutical composition containing mor agonist and kor agonist, and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of amino acid derivatives useful for the treatment of Alzheimer's disease
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of amino acid derivatives as HIV aspartyl protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Propanolamine derivatives linked with bile acid used for treating disorders of the lipid metabolism
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Effective lowly cytotoxic analogs of an HIV-cell fusion inhibitor, T22 ([Tyr5,12, Lys7]-polyphemusin II)
Tamamura, Hirokazu; Arakaki, Rieko; Funakoshi, Hanae; Imai, Makoto; Otaka, Akira; et al, Bioorganic & Medicinal Chemistry, 1998, 6(2), 231-238

Synthetic Circuit 9

Reaction Conditions
Reference
A new single-urea-bound 3,5-dimethylphenylcarbamoylated β-cyclodextrin chiral stationary phase and its enhanced separation performance in normal-phase liquid chromatography
Lin, Chun; Fan, Jun ; Liu, Wenna; Chen, Xiaodong; Ruan, Lijun; et al, Electrophoresis, 2018, 39(2), 348-355

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Raw materials

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Preparation Products

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:92122-45-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92122-45-7)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:92122-45-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92122-45-7)
TANG SI LEI
15026964105
2881489226@qq.com

(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Related Literature

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